molecular formula C17H20N2O3S B14133029 N-(2-{[(E)-(4-methoxyphenyl)methylidene]amino}ethyl)-4-methylbenzenesulfonamide

N-(2-{[(E)-(4-methoxyphenyl)methylidene]amino}ethyl)-4-methylbenzenesulfonamide

Cat. No.: B14133029
M. Wt: 332.4 g/mol
InChI Key: GTRHPJHTRDHJEV-UHFFFAOYSA-N
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Description

N-(2-{[(E)-(4-methoxyphenyl)methylidene]amino}ethyl)-4-methylbenzenesulfonamide is a compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(E)-(4-methoxyphenyl)methylidene]amino}ethyl)-4-methylbenzenesulfonamide typically involves the condensation of 4-methoxybenzaldehyde with 2-aminoethyl-4-methylbenzenesulfonamide. This reaction is facilitated by the presence of a suitable catalyst, such as an acid or base, under controlled temperature conditions . The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(E)-(4-methoxyphenyl)methylidene]amino}ethyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-{[(E)-(4-methoxyphenyl)methylidene]amino}ethyl)-4-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-{[(E)-(4-methoxyphenyl)methylidene]amino}ethyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol
  • 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol

Uniqueness

N-(2-{[(E)-(4-methoxyphenyl)methylidene]amino}ethyl)-4-methylbenzenesulfonamide is unique due to its specific structural features, such as the presence of both methoxy and sulfonamide groups.

Properties

Molecular Formula

C17H20N2O3S

Molecular Weight

332.4 g/mol

IUPAC Name

N-[2-[(4-methoxyphenyl)methylideneamino]ethyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C17H20N2O3S/c1-14-3-9-17(10-4-14)23(20,21)19-12-11-18-13-15-5-7-16(22-2)8-6-15/h3-10,13,19H,11-12H2,1-2H3

InChI Key

GTRHPJHTRDHJEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCN=CC2=CC=C(C=C2)OC

Origin of Product

United States

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